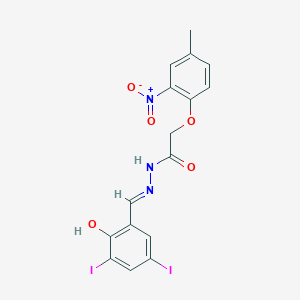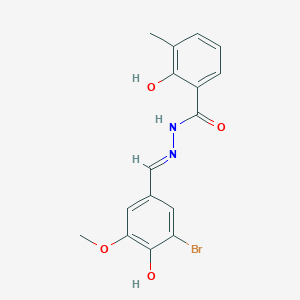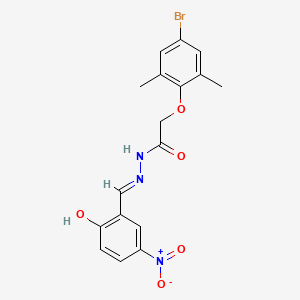
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as HDBA, is a synthetic compound that has been widely studied for its potential therapeutic applications. HDBA belongs to a class of compounds known as hydrazones, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cell growth and survival. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been shown to modulate the expression of various genes and proteins that are involved in cell growth and survival, including p53, Bcl-2, and VEGF.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is its broad-spectrum activity against a wide range of cancer cell lines and infectious agents. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide also exhibits low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide. One potential avenue is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential synergistic effects with other chemotherapeutic agents. Finally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into the development of novel therapeutic strategies for cancer and infectious diseases.
Applications De Recherche Scientifique
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been studied for its potential neuroprotective effects against Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I2N3O5/c1-9-2-3-14(13(4-9)21(24)25)26-8-15(22)20-19-7-10-5-11(17)6-12(18)16(10)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMNLQYCJEOKT-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-4-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-ethoxyphenol](/img/structure/B3729850.png)
![N-(2,6-difluorophenyl)-2-({5-[2-(1H-indol-3-ylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3729853.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729868.png)
![7-bromo-2-(3-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3729874.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3729877.png)

![1-{[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B3729896.png)
![3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3729903.png)
![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B3729928.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3729935.png)
![N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3729943.png)
![4-[2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B3729946.png)